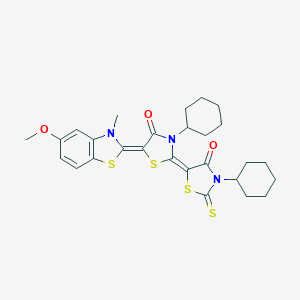![molecular formula C15H7BrFN3OS B389261 (4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B389261.png)
(4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines bromine, fluorine, and thiazole moieties, making it a valuable candidate for various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-aminothiazole, followed by cyclization with 2-bromo-3-nitropyridine. The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
科学的研究の応用
7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with DNA, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
- 2-(3-fluorobenzylidene)-1,3-thiazolo[4,5-b]pyridin-3(2H)-one
- 7-bromo-2-(3-chlorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 2-(3-fluorobenzylidene)-1,3-thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
Uniqueness
The uniqueness of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
特性
分子式 |
C15H7BrFN3OS |
|---|---|
分子量 |
376.2g/mol |
IUPAC名 |
(4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C15H7BrFN3OS/c16-9-6-11-13(18-7-9)20-14(21)12(22-15(20)19-11)5-8-2-1-3-10(17)4-8/h1-7H/b12-5+ |
InChIキー |
HXYDPDZUDPDQSU-LFYBBSHMSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
異性体SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
正規SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzoyl-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B389179.png)


![2-[(4-acetylphenyl)imino]-3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B389185.png)
![(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B389186.png)
![3-[(3-Cyclopropyl-1-phenylpropyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B389188.png)
![6-Tert-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B389191.png)
![(3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B389192.png)
![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389195.png)
![N-[2,2,2-Trichloro-1-(4-iodophenyl)ethyl]benzenesulfonamide](/img/structure/B389196.png)
![6-acetyl-2-(2,4-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389197.png)
![6-acetyl-2-(3-ethoxy-4-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389198.png)
![2-[(4-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butenyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B389200.png)
